Piperazin-1-ylacetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

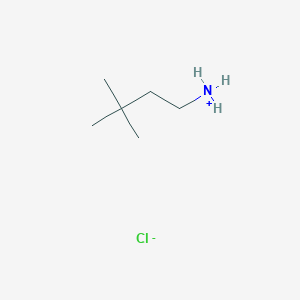

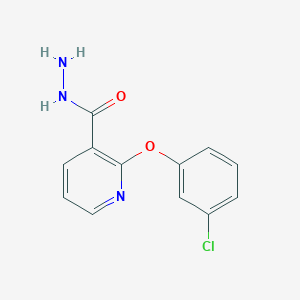

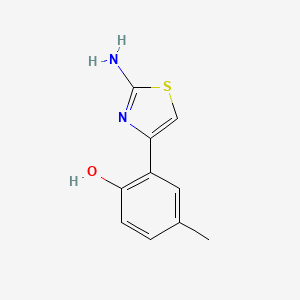

Piperazin-1-ylacetonitrile hydrochloride is a chemical compound with the molecular formula C6H12ClN3 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . These approaches provide attractive new avenues for the synthesis of defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The InChI representation of the molecule isInChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Piperazines play a crucial role in drug development due to their prevalence in FDA-approved drugs. Piperazin-1-ylacetonitrile hydrochloride can serve as a building block for novel drug candidates. Its structural features, including the 1,4-relationship of the two nitrogen atoms in the six-membered ring, contribute to improved pharmacological profiles. Researchers can explore its potential as anxiolytics, antivirals, cardioprotectants, anticancer agents, and antidepressants .

C–H Functionalization

Recent advances in synthetic methods have enabled the functionalization of carbon atoms in the piperazine ring. Researchers can modify this compound through C–H functionalization, expanding the toolbox for creating diverse substitution patterns. These approaches provide new avenues for designing drug candidates with specific properties .

Photoredox Chemistry

Photoredox reactions offer a powerful tool for functionalizing piperazines. Researchers can explore light-induced transformations of this compound, leading to novel derivatives with unique properties .

Heterocyclic Chemistry

Piperazines belong to the class of N-heterocycles. Investigating the reactivity of this compound in heterocyclic syntheses can yield valuable insights for designing bioactive compounds .

Spiropiperidines and Condensed Piperidines

Researchers can explore the synthesis of spiropiperidines and condensed piperidines using this compound as a precursor. These compounds have diverse applications in materials science, catalysis, and medicinal chemistry .

Parallel Solid-Phase Synthesis

Parallel solid-phase synthesis methods can be employed to create libraries of piperazine derivatives, including those derived from this compound. These libraries facilitate high-throughput screening for potential drug candidates .

Mechanism of Action

Target of Action

Piperazin-1-ylacetonitrile hydrochloride is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a medication to treat roundworm and pinworm . The primary targets of piperazine compounds are parasites, which they paralyze, allowing the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This paralysis is likely achieved through the compound’s interaction with GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine, a related compound, is known to affect the gabaergic system, which plays a crucial role in the nervous system’s function .

Pharmacokinetics

Upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of the action of this compound is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This results in the effective treatment of infections caused by roundworm and pinworm .

properties

IUPAC Name |

2-piperazin-1-ylacetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,2-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYJZJKZPPCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044707-17-6 |

Source

|

| Record name | 1-Piperazineacetonitrile, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)

![3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817563.png)

![8-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B7817597.png)

![3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid](/img/structure/B7817642.png)